molecular formula C12H11N3O2S B5794560 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B5794560
M. Wt: 261.30 g/mol
InChI Key: XRUCGKPUPGPRPE-UHFFFAOYSA-N
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Description

3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as TQ, is a heterocyclic compound with potential biological activities. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

The mechanism of action of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood, but it is believed to involve multiple targets and pathways. This compound has been reported to modulate various signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin pathways, which are involved in cell survival, proliferation, and inflammation. This compound has also been shown to induce DNA damage and activate caspases, leading to apoptosis in cancer cells. Moreover, this compound has been reported to scavenge free radicals and inhibit lipid peroxidation, suggesting its anti-oxidant activity.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as COX-2, iNOS, and PGE2, in vitro and in vivo. This compound has also been reported to increase the levels of anti-oxidant enzymes, such as SOD and catalase, and reduce lipid peroxidation in various tissues, including liver, kidney, and brain. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. It can be synthesized in large quantities and purified through simple methods. However, this compound has some limitations, including its poor solubility in aqueous solutions and low bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems, such as liposomes and nanoparticles.

Future Directions

3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has promising potential as a therapeutic agent for various diseases, and future research should focus on its optimization and clinical translation. Some of the future directions include:
1. Development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the synergistic effects of this compound with other drugs and natural compounds.
3. Evaluation of the safety and efficacy of this compound in preclinical and clinical trials.
4. Elucidation of the molecular targets and pathways of this compound in different diseases.
5. Identification of biomarkers for predicting the response to this compound treatment.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with phthalic anhydride and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratio.

Scientific Research Applications

3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. Moreover, this compound has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential therapeutic application in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Properties

IUPAC Name

3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-9-6-4-5-7(2-1-3-8(5)16)15-12(6)18-10(9)11(14)17/h4H,1-3,13H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUCGKPUPGPRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)N)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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